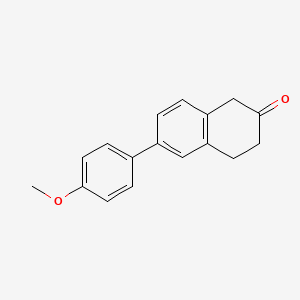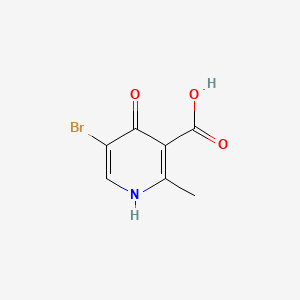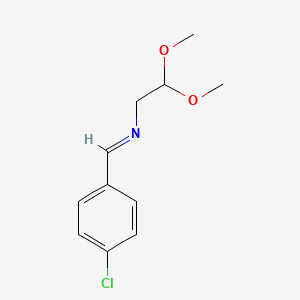
ethyl 9-methyl-9H-xanthene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-methyl-9H-xanthene-9-carboxylate is a chemical compound belonging to the xanthene family, which is characterized by its fused benzene and pyran rings. This compound is known for its fluorescent properties and is often used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Friedel-Crafts acylation reaction, where xanthene is reacted with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of xanthene followed by esterification with ethanol under acidic conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where substituents are introduced at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and nitro compounds.
Aplicaciones Científicas De Investigación
Ethyl 9-methyl-9H-xanthene-9-carboxylate is widely used in scientific research due to its fluorescent properties. It serves as a fluorescent probe in biological imaging, helping researchers visualize cellular processes. Additionally, it is used in the development of organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of other fluorescent compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. When excited by light, it emits fluorescence, which can be detected and measured. This property makes it useful in various applications, including biological imaging and material science.
Molecular Targets and Pathways Involved:
Biological Imaging: The compound targets specific cellular components, allowing for the visualization of cellular structures and processes.
Material Science: It is used in the development of materials with specific optical properties.
Comparación Con Compuestos Similares
Fluorescein: A widely used fluorescent dye with similar applications in biological imaging.
Rhodamine: Another xanthene derivative used in fluorescence microscopy and flow cytometry.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
ethyl 9-methylxanthene-9-carboxylate |
InChI |
InChI=1S/C17H16O3/c1-3-19-16(18)17(2)12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)17/h4-11H,3H2,1-2H3 |
Clave InChI |
OXOYOLADYXDRHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















